2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole
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Overview
Description
2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole typically involves the reaction of 2-ethylimidazole with a sulfonyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted imidazole derivatives with different functional groups replacing the sulfonyl group.
Scientific Research Applications
2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: A simpler imidazole derivative used in similar applications.
2-Methoxy-4-methylimidazole: Another imidazole derivative with different substituents.
Uniqueness
2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, plays a crucial role in its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-ethyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-16-17-7-8-18(16)22(19,20)15-10-13(11(2)3)12(4)9-14(15)21-5/h7-11H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVZGHWCLOHZEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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